N-(4-chlorobenzyl)-5-propyl-1,3,4-thiadiazol-2-amine N-(4-chlorobenzyl)-5-propyl-1,3,4-thiadiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 609823-03-2
VCID: VC21491539
InChI: InChI=1S/C12H14ClN3S/c1-2-3-11-15-16-12(17-11)14-8-9-4-6-10(13)7-5-9/h4-7H,2-3,8H2,1H3,(H,14,16)
SMILES: CCCC1=NN=C(S1)NCC2=CC=C(C=C2)Cl
Molecular Formula: C12H14ClN3S
Molecular Weight: 267.78g/mol

N-(4-chlorobenzyl)-5-propyl-1,3,4-thiadiazol-2-amine

CAS No.: 609823-03-2

Cat. No.: VC21491539

Molecular Formula: C12H14ClN3S

Molecular Weight: 267.78g/mol

* For research use only. Not for human or veterinary use.

N-(4-chlorobenzyl)-5-propyl-1,3,4-thiadiazol-2-amine - 609823-03-2

Specification

CAS No. 609823-03-2
Molecular Formula C12H14ClN3S
Molecular Weight 267.78g/mol
IUPAC Name N-[(4-chlorophenyl)methyl]-5-propyl-1,3,4-thiadiazol-2-amine
Standard InChI InChI=1S/C12H14ClN3S/c1-2-3-11-15-16-12(17-11)14-8-9-4-6-10(13)7-5-9/h4-7H,2-3,8H2,1H3,(H,14,16)
Standard InChI Key WOTLAVBCFSHUID-UHFFFAOYSA-N
SMILES CCCC1=NN=C(S1)NCC2=CC=C(C=C2)Cl
Canonical SMILES CCCC1=NN=C(S1)NCC2=CC=C(C=C2)Cl

Introduction

Chemical Properties and Structure

Molecular Structure and Identification

N-(4-chlorobenzyl)-5-propyl-1,3,4-thiadiazol-2-amine is characterized by a five-membered heterocyclic thiadiazole ring containing nitrogen and sulfur atoms. The compound's structure features specific substitutions: a 2-position amine group linked to a 4-chlorobenzyl moiety and a 5-position propyl substituent. This particular arrangement of functional groups contributes to the compound's distinct chemical behavior and biological activity.

The compound is registered in chemical databases with the following identifiers:

Table 1: Identification Parameters of N-(4-chlorobenzyl)-5-propyl-1,3,4-thiadiazol-2-amine

ParameterValue
PubChem CID847753
CAS Registry Number609823-03-2
Alternative NamesN-[(4-chlorophenyl)methyl]-5-propyl-1,3,4-thiadiazol-2-amine, MFCD03195952, ALBB-023159
Molecular FormulaNot explicitly provided in sources
Creation DateJuly 9, 2005
Last ModifiedMarch 1, 2025

The structure of N-(4-chlorobenzyl)-5-propyl-1,3,4-thiadiazol-2-amine consists of a central 1,3,4-thiadiazole ring with a propyl chain at the 5-position and an amine group at the 2-position that connects to a 4-chlorobenzyl group . This specific arrangement of functional groups contributes to the compound's chemical reactivity, solubility profile, and biological interactions.

Physical and Chemical Properties

N-(4-chlorobenzyl)-5-propyl-1,3,4-thiadiazol-2-amine possesses distinctive physicochemical properties that influence its behavior in biological systems and its potential applications in pharmaceutical research.

Table 2: Physical and Chemical Properties of N-(4-chlorobenzyl)-5-propyl-1,3,4-thiadiazol-2-amine

PropertyValue
Molecular Weight267.78 g/mol
Physical StateNot explicitly stated in sources, likely a solid at room temperature
LipophilicityEnhanced by the chlorobenzyl moiety
Structural Classification1,3,4-thiadiazole derivative
Heterocyclic CoreFive-membered ring containing nitrogen and sulfur atoms

The lipophilic character of N-(4-chlorobenzyl)-5-propyl-1,3,4-thiadiazol-2-amine is significantly influenced by the presence of the chlorobenzyl group, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) properties in biological systems. The compound's thiadiazole core, combined with its specific substituents, enables it to participate in various chemical reactions typical of heterocyclic compounds, including nucleophilic substitutions and electrophilic attacks.

Synthesis Methods

Starting Materials and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-5-propyl-1,3,4-thiadiazol-2-amine frequently employs starting materials such as 4-chlorobenzoic acid and thiosemicarbazide. From the search results on similar compounds, we can infer potential reaction conditions and methodologies.

Table 3: Potential Reaction Scheme for Synthesis of N-(4-chlorobenzyl)-5-propyl-1,3,4-thiadiazol-2-amine

StepReagentsConditionsExpected Outcome
Esterification of 4-chlorobenzoic acidEthanol, H₂SO₄Reflux, 4-6 hours4-chlorobenzoic acid ethyl ester
Hydrazide formationHydrazine hydrate (80%)Ethanol, refluxAcid hydrazide intermediate
Formation of thiosemicarbazide derivativeCarbon disulfide, appropriate reagentsVariable conditionsThiosemicarbazide intermediate
Cyclization to thiadiazoleConcentrated H₂SO₄0-5°C, careful addition1,3,4-thiadiazole core structure
Introduction of propyl groupAppropriate propyl sourceBase, suitable solvent5-propyl-1,3,4-thiadiazole derivative
Attachment of 4-chlorobenzyl group4-chlorobenzyl chlorideBase, DMF or similar solventFinal product

This multi-step synthesis typically requires careful control of reaction conditions to ensure good yields and high purity. The optimization of reaction parameters such as temperature, solvent selection, and reaction duration is critical for achieving desired yields and purities.

Biological Activities

ActivityEvidence from Related CompoundsPotential Relevance
AnticancerCinnamic acid derivatives with 1,3,4-thiadiazole rings show activity against breast cancer (MCF-7) and lung carcinoma (A549) with IC₅₀ values of 0.28 and 0.52 μg/mL The 4-chlorobenzyl group may contribute to potential cytotoxic activity
Anti-epilepticCompounds containing chloro groups showed 100% protection at 25 mg/kg in anticonvulsant models The chloro substituent at the para position suggests potential anticonvulsant activity
Anti-inflammatoryDocumented in multiple thiadiazole derivatives May exhibit similar properties due to structural similarities
AntiviralObserved in certain thiadiazole compoundsThe specific substitution pattern may influence potential antiviral activity
FAK InhibitoryCertain 1,3,4-thiadiazole derivatives showed potent FAK inhibitory activity against HEPG2 cell line May potentially interact with FAK signaling pathways

The search results indicate that several 1,3,4-thiadiazole derivatives have been evaluated for anticancer activity against various cell lines, including human hepatocellular carcinoma (HEPG2), human cervical cancer (HELA), lung cancer (A549), skin cancer (SK-MEL-2), and breast cancer (MCF-7) . Among these, compounds with structural similarities to N-(4-chlorobenzyl)-5-propyl-1,3,4-thiadiazol-2-amine have shown promising activity, particularly those containing chloro substituents on phenyl rings.

Mechanism of Action

Based on studies of related 1,3,4-thiadiazole derivatives, several potential mechanisms of action can be proposed for N-(4-chlorobenzyl)-5-propyl-1,3,4-thiadiazol-2-amine:

  • Enzyme Inhibition: The search results indicate that some thiadiazole derivatives inhibit carbonic anhydrase, which has implications for anticonvulsant activity . The specific structural features of N-(4-chlorobenzyl)-5-propyl-1,3,4-thiadiazol-2-amine may enable similar enzyme inhibitory activities.

  • Focal Adhesion Kinase (FAK) Inhibition: Some 1,3,4-thiadiazole derivatives demonstrated FAK inhibitory activity against the HEPG2 cell line, with EC₅₀ values around 10.79 μM . The structural resemblance suggests that N-(4-chlorobenzyl)-5-propyl-1,3,4-thiadiazol-2-amine might interact with FAK signaling pathways.

  • Antitubulin Activity: Certain thiadiazole derivatives have shown antitubulin polymerization activity . Docking studies revealed that these compounds form hydrogen bonds and π-cation interactions with tubulin residues in the colchicine binding site, which might be relevant for N-(4-chlorobenzyl)-5-propyl-1,3,4-thiadiazol-2-amine given its structural features.

  • Interaction with Neurotransmitter Systems: For potential anticonvulsant activity, 1,3,4-thiadiazole derivatives often interact with the GABAergic system and voltage-gated ion channels . The search results mention that some compounds were effective through "two mechanisms GABA and the voltage-gated ion channel."

  • Lipophilicity-Dependent Interactions: The enhanced lipophilicity conferred by the 4-chlorobenzyl group may facilitate the compound's passage through biological membranes, potentially affecting its distribution in tissues and interaction with lipophilic binding pockets of target proteins.

Structure-Activity Relationship (SAR)

Comparative Analysis with Related Compounds

Comparative analyses of structurally related 1,3,4-thiadiazole derivatives provide context for understanding the potential activity profile of N-(4-chlorobenzyl)-5-propyl-1,3,4-thiadiazol-2-amine.

Table 5: Comparison of Related 1,3,4-Thiadiazole Derivatives with Structural Similarities

CompoundStructural FeaturesDocumented ActivitiesImplications for N-(4-chlorobenzyl)-5-propyl-1,3,4-thiadiazol-2-amine
N-(4-chlorophenyl)-N5-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamineMultiple chloro substituents100% protection at 30 mg/kg in MES test with no toxicity Suggests that the chloro group in our compound may contribute to potential anticonvulsant activity
2-(4-Chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazoleChloro group at para position, pyridyl instead of propyl100% protection at 25 mg/kg The chloro group at para position may be beneficial for activity regardless of other substituents
5-(4-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amineMethoxy group instead of chloro, phenyl substituent64.28% protection at 300 mg/kg Suggests that the chloro group might confer higher potency than methoxy

These comparisons suggest that the specific substitution pattern of N-(4-chlorobenzyl)-5-propyl-1,3,4-thiadiazol-2-amine, particularly the 4-chlorobenzyl group, may contribute significantly to its potential biological activities. The search results consistently indicate that compounds containing chloro substituents, especially at the para position, tend to exhibit enhanced biological activity compared to their non-chlorinated counterparts .

Research Applications and Future Directions

Current Research Status

Current research trends in the field of 1,3,4-thiadiazoles include:

  • Development of Novel Derivatives: Researchers are synthesizing new thiadiazole derivatives with modified substituents to enhance specific biological activities. This includes variations in the substitution patterns on the thiadiazole ring and attached moieties.

  • Investigation of Biological Activities: There is ongoing research into the anticancer, anticonvulsant, anti-inflammatory, and other biological properties of these compounds. Studies have evaluated activity against various cancer cell lines, including HEPG2, HELA, SW1116, BGC823, A549, SK-MEL-2, SK-OV-3, and HCT15 .

  • Structure-Activity Relationship Studies: Scientists are exploring how structural modifications affect biological activity, helping to design more effective compounds. These studies have revealed the importance of substituents such as chloro groups at specific positions .

  • Mechanism of Action Investigations: Research is being conducted to better understand how these compounds interact with biological targets. This includes studies on enzyme inhibition (such as carbonic anhydrase), interaction with tubulin, and effects on signaling pathways like FAK .

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